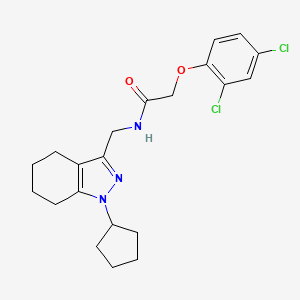

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O2/c22-14-9-10-20(17(23)11-14)28-13-21(27)24-12-18-16-7-3-4-8-19(16)26(25-18)15-5-1-2-6-15/h9-11,15H,1-8,12-13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNFKOVVWDTYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The cyclopentyl group can be introduced through a subsequent alkylation reaction, followed by the attachment of the dichlorophenoxyacetamide moiety via nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.

Dichlorophenoxyacetamide derivatives: These compounds contain the dichlorophenoxyacetamide group and are used in various applications.

Uniqueness: N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The molecular formula for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is with a molecular weight of 373.32 g/mol. The compound features a tetrahydroindazole moiety linked to a dichlorophenoxyacetamide group, which is thought to enhance its pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroindazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopentyl Group : Alkylation reactions are used to introduce the cyclopentyl substituent.

- Coupling with 2-(2,4-Dichlorophenoxy)acetyl Chloride : The final step involves coupling the indazole derivative with the dichlorophenoxyacetyl moiety under basic conditions.

3.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to indazole derivatives. For instance, a study reported that similar indazole compounds exhibited significant inhibitory effects against various cancer cell lines including K562 (chronic myeloid leukemia) and A549 (lung cancer). The IC50 values for these compounds ranged from 5.15 µM to over 30 µM depending on the specific structure and substituents present .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | Induces apoptosis via Bcl-2 inhibition |

| Compound 6a | A549 | 12.0 | Cell cycle arrest |

| Compound 6b | Hep-G2 | 15.0 | Apoptosis induction |

3.2 Antibacterial Activity

The sulfonamide functional group present in this compound suggests potential antibacterial activity through inhibition of bacterial growth by targeting the enzyme dihydropteroate synthase. This mechanism is common among sulfonamides and could be applicable to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide.

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Variations in substituents on the indazole ring significantly affect potency. For example, replacing a fluorine group with a methoxy group decreased activity by up to tenfold in some cases .

- Positioning of Chlorine Atoms : The presence and position of chlorine atoms on the phenoxy group have been shown to enhance lipophilicity and bioavailability, potentially improving interaction with biological targets.

5. Case Studies

Several studies have investigated the biological activities of related compounds:

- Indazole Derivative Study : A study focused on a series of indazole derivatives demonstrated that modifications at specific positions led to enhanced anticancer activity against K562 cells while maintaining low toxicity towards normal cells (HEK293) .

- Sulfonamide Research : Another investigation into sulfonamide derivatives revealed their effectiveness in inhibiting bacterial growth and highlighted their potential use as broad-spectrum antimicrobial agents.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthetic optimization requires a systematic approach using Design of Experiments (DoE) . Key steps include:

Parameter Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) using fractional factorial designs.

Response Surface Methodology (RSM) : Model interactions between parameters (e.g., cyclopentyl group coupling efficiency, dichlorophenoxy acetamide stability) to identify optimal conditions.

Validation : Confirm reproducibility through triplicate runs under predicted optimal conditions.

DoE minimizes trial-and-error, as demonstrated in chemical reaction design using computational and experimental feedback loops .

Basic: What advanced spectroscopic techniques are critical for characterizing its molecular structure?

Methodological Answer:

Structural elucidation requires a multi-technique approach:

X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry (e.g., cyclopentyl-indazole conformation) .

NMR Spectroscopy : Assign proton environments (e.g., tetrahydroindazole methylene protons at δ 2.5–3.5 ppm) and verify regioselectivity.

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₁H₂₅Cl₂N₃O₂) and detect isotopic patterns for chlorine atoms .

Basic: What in vitro/in vivo models are appropriate for preliminary bioactivity screening?

Methodological Answer:

- In vitro :

- Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or cancer-related kinases (e.g., PI3K) using fluorogenic substrates .

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- In vivo :

- Murine Xenograft Models : Evaluate tumor growth suppression in immunocompromised mice, monitoring pharmacokinetics (e.g., plasma half-life) .

Advanced: How can computational methods predict its binding interactions with cytochrome P450 enzymes?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding poses with CYP3A4 active sites, focusing on dichlorophenoxy acetamide interactions.

Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, calculating RMSD and free energy (MM/PBSA).

Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms at the indazole-enzyme interface.

This aligns with computational reaction design frameworks integrating quantum chemistry and information science .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:

Core Modifications :

- Replace cyclopentyl with cyclohexyl to assess steric effects.

- Substitute 2,4-dichlorophenoxy with 4-fluorophenoxy for electronic profiling .

Functional Group Variations :

- Introduce sulfonamide or urea groups to modulate hydrogen-bonding capacity.

Bioassay Correlation :

- Test analogs in enzyme inhibition and cytotoxicity assays, then apply multivariate analysis (e.g., PCA) to link structural features to activity .

Advanced: What strategies resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

Cross-Model Validation : Compare IC₅₀ values in cell-free vs. cell-based assays to identify off-target effects.

Meta-Analysis : Aggregate data from independent studies (e.g., bacterial vs. mammalian enzyme inhibition) using random-effects models to quantify heterogeneity.

Mechanistic Profiling : Use CRISPR-Cas9 gene knockout models to confirm target specificity .

Advanced: What are the challenges in establishing metabolic stability via microsomal assays?

Methodological Answer:

Incubation Conditions : Optimize liver microsome concentration (0.5–1 mg/mL) and NADPH cofactor levels to avoid false negatives.

Analytical Sensitivity : Use LC-MS/MS to detect low-abundance metabolites (e.g., hydroxylated indazole derivatives).

Species Differences : Compare human vs. murine microsomal degradation rates to predict interspecies variability .

Advanced: How to evaluate environmental impact using atmospheric fate models?

Methodological Answer:

Tropospheric Degradation : Simulate OH radical-mediated oxidation using EPA’s AOPWIN software, estimating half-life.

Aquatic Fate Testing : Measure hydrolysis rates at pH 7–9 to assess persistence in water systems.

Bioaccumulation Potential : Calculate logP (estimated 3.8) to predict lipid membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.